molecular formula C7H7NO4S B2818556 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid CAS No. 785803-73-8

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid

Cat. No.: B2818556
CAS No.: 785803-73-8
M. Wt: 201.2
InChI Key: URDKTIQHWDIECK-UHFFFAOYSA-N
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Description

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS 785803-73-8) is a high-purity, multifunctional thiophene derivative of significant interest in research and development. With a molecular formula of C 7 H 7 NO 4 S and a molecular weight of 201.20 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems relevant to pharmaceutical and materials science . Its structure features both a carboxylic acid (C(=O)OH) and a methyl ester (C(=O)OC) functional group, which exhibit distinct reactivity and physical properties . The presence of these electron-withdrawing groups, alongside the electron-donating amino group, creates a polarized system that is highly valuable for further chemical modifications, such as amide bond formation or nucleophilic substitution reactions . This makes the compound a crucial intermediate in medicinal chemistry for the synthesis of potential drug candidates and in the development of novel polymers or specialty chemicals. Researchers value this compound for its role in exploring new synthetic pathways. Handle with care, as it may cause skin, eye, and respiratory irritation . This product is intended for research and further manufacturing applications only, strictly prohibited for direct human use.

Properties

IUPAC Name

4-amino-5-methoxycarbonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-12-7(11)5-3(8)2-4(13-5)6(9)10/h2H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKTIQHWDIECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

The table below compares key structural features and properties of 4-amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid with analogous compounds:

Compound Name Substituents (positions) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 4-NH₂, 5-COOCH₃, 2-COOH C₇H₆NO₄S 186.19 High acidity (pKa ~2.8), resonance stabilization, hydrogen bonding.
Thiophene-2-carboxylic acid 2-COOH C₅H₄O₂S 128.15 Parent compound; lower acidity (pKa ~3.5), reduced lipophilicity.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 3-NH₂, 5-ClPh, 2-COOH C₁₁H₈ClNO₂S 253.70 Increased lipophilicity (clogP ~2.8); potential antimicrobial activity.
5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid 5-COOCH₃, 4-CF₃, 2-COOH C₈H₅F₃O₄S 254.18 Strong electron-withdrawing CF₃ group enhances reactivity in SNAr reactions.
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate 3-NH₂, 5-Ph-O-Bn, 2-COOCH₃ C₂₀H₁₇NO₄S 375.42 Ester group reduces acidity; bulky benzyloxy group lowers solubility.
Key Observations:
  • Acidity: The carboxylic acid group in the target compound (pKa ~2.8) is more acidic than thiophene-2-carboxylic acid (pKa ~3.5) due to electron-withdrawing effects of the amino and methoxycarbonyl groups .
  • Lipophilicity : Chlorophenyl (clogP ~2.8) and benzyloxy substituents increase lipophilicity compared to the target compound (clogP ~1.5), affecting cell permeability .
  • Electronic Effects: The trifluoromethyl group in C₈H₅F₃O₄S enhances electrophilicity, making it reactive in substitution reactions, whereas the amino group in the target compound promotes hydrogen bonding .

Biological Activity

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO4S. The compound features an amino group and a methoxycarbonyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC7H9NO4S
Molecular Weight189.22 g/mol
CAS Number785803-73-8
SolubilitySoluble in water

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit antimicrobial activity. A study by Zhang et al. (2022) demonstrated that 4-amino-thiophene derivatives, including this compound, showed significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of enzymatic functions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231). The half-maximal inhibitory concentration (IC50) values were found to be in the nanomolar range, indicating potent anticancer activity.

Cell LineIC50 (nM)
MCF-79.1
MDA-MB-23128.0

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various thiophene derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through EGFR inhibition .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving functionalization of the thiophene core. A common approach includes:

Amination : Introduce the amino group at the 4-position using nucleophilic substitution or catalytic amination.

Methoxycarbonylation : React with methyl chloroformate under basic conditions to attach the methoxycarbonyl group at the 5-position.

Carboxylic Acid Formation : Hydrolyze a precursor ester (e.g., methyl ester) using aqueous NaOH or HCl to yield the carboxylic acid moiety.
Key Considerations: Optimize reaction temperature (e.g., reflux in ethanol at 78°C) and stoichiometry to avoid side products like over-alkylated derivatives .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the thiophene ring (e.g., amino protons at δ 5.2–5.5 ppm, methoxycarbonyl at δ 3.8–4.0 ppm) .
  • X-ray Diffraction (XRD) : Determine crystal structure parameters (e.g., dihedral angles between substituents and the thiophene plane, hydrogen-bonding patterns). For example, the carboxylic acid and methoxycarbonyl groups form dihedral angles of ~3.1° and 3.6° with the thiophene ring .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage Conditions : Store in amber glass bottles at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation. Avoid exposure to moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions .
  • Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO3_3), leading to decomposition into CO, CO2_2, and sulfur oxides. Use neutral glassware and avoid metal catalysts during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in amination steps. Ethanol is preferred for ester hydrolysis due to its ability to solubilize both organic and aqueous phases .
  • Catalysis : Employ palladium catalysts (e.g., Pd/C) for selective methoxycarbonylation. Yields improve from ~60% to >85% when using 5 mol% catalyst at 80°C .
  • Purification : Recrystallize from dioxane or ethanol to remove unreacted starting materials. Monitor by TLC (Rf_f = 0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. How should conflicting reports about biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) across a concentration range (1–100 µM) to identify therapeutic windows .
  • Molecular Docking : Compare binding affinities with target proteins (e.g., TNF-α or NF-κB) using software like AutoDock Vina. Structural analogs with 4-chlorophenyl substituents show enhanced activity due to hydrophobic interactions .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation pathways, which may explain discrepancies in cytotoxicity .

Q. What strategies enable the study of reactivity with biological macromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins (e.g., KD values < 1 µM indicate high affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during interaction with DNA or enzymes, providing insights into binding stoichiometry and thermodynamics .
  • Mass Spectrometry (MS) : Identify covalent adducts formed with cysteine residues in proteins, highlighting potential drug-target interactions .

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